molecular formula C14H15NO2S B4870362 2,5-DIMETHYL-N-[2-(METHYLSULFANYL)PHENYL]-3-FURAMIDE

2,5-DIMETHYL-N-[2-(METHYLSULFANYL)PHENYL]-3-FURAMIDE

Cat. No.: B4870362
M. Wt: 261.34 g/mol
InChI Key: ZFCAVAXHMKULTK-UHFFFAOYSA-N
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Description

2,5-DIMETHYL-N-[2-(METHYLSULFANYL)PHENYL]-3-FURAMIDE is an organic compound that belongs to the class of furamides It is characterized by the presence of a furan ring substituted with dimethyl and methylsulfanyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHYL-N-[2-(METHYLSULFANYL)PHENYL]-3-FURAMIDE can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylfuran with 2-(methylsulfanyl)aniline in the presence of a suitable coupling agent. The reaction is typically carried out under mild conditions, such as room temperature, and may require a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHYL-N-[2-(METHYLSULFANYL)PHENYL]-3-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The furan ring and phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,5-DIMETHYL-N-[2-(METHYLSULFANYL)PHENYL]-3-FURAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-DIMETHYL-N-[2-(METHYLSULFANYL)PHENYL]-3-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-DIMETHYL-N-[2-(METHYLSULFANYL)PHENYL]BUTANAMIDE
  • 2,5-DIMETHYL-N-[2-(METHYLSULFANYL)PHENYL]CYCLOPENTANECARBOXAMIDE

Uniqueness

2,5-DIMETHYL-N-[2-(METHYLSULFANYL)PHENYL]-3-FURAMIDE is unique due to its furan ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

2,5-dimethyl-N-(2-methylsulfanylphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-9-8-11(10(2)17-9)14(16)15-12-6-4-5-7-13(12)18-3/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCAVAXHMKULTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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